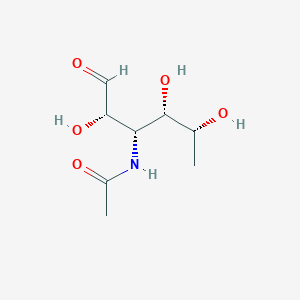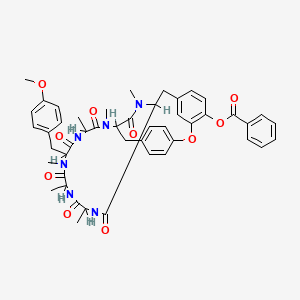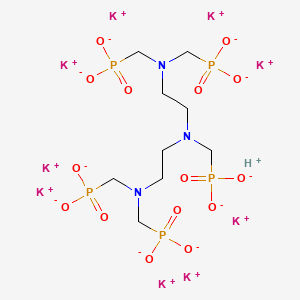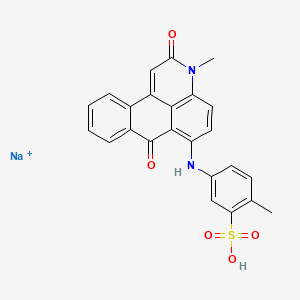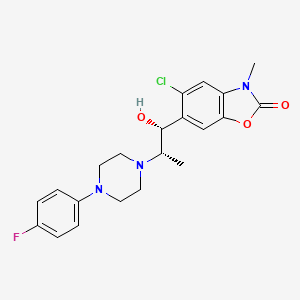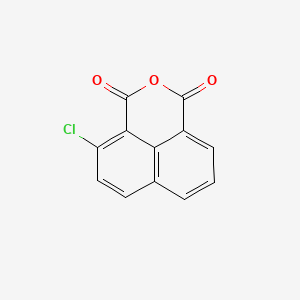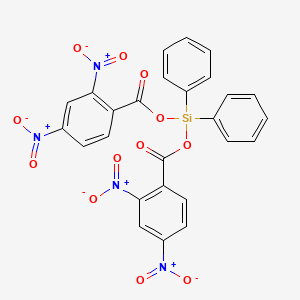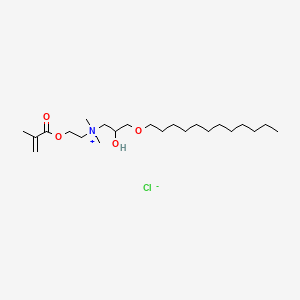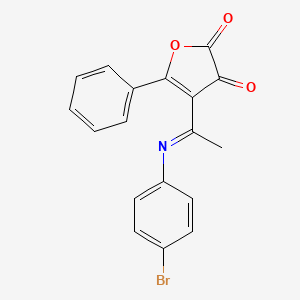
4-(1-((4-Bromophenyl)imino)ethyl)-5-phenyl-2,3-furandione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1-((4-Bromophenyl)imino)ethyl)-5-phenyl-2,3-furandione is a complex organic compound that features a furanone core with a bromophenyl imino group and a phenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-((4-Bromophenyl)imino)ethyl)-5-phenyl-2,3-furandione typically involves multi-step organic reactions. One common method includes the condensation of 4-bromobenzaldehyde with ethyl acetoacetate to form an intermediate, which is then subjected to cyclization and further functionalization to yield the final product. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
4-(1-((4-Bromophenyl)imino)ethyl)-5-phenyl-2,3-furandione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The bromine atom in the bromophenyl group can be substituted with other atoms or groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional carbonyl groups, while reduction could produce a more saturated derivative. Substitution reactions could result in a variety of new compounds with different functional groups replacing the bromine atom.
Applications De Recherche Scientifique
4-(1-((4-Bromophenyl)imino)ethyl)-5-phenyl-2,3-furandione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules, potentially leading to the development of new drugs or biochemical tools.
Medicine: Research into its pharmacological properties could uncover new therapeutic applications, particularly if the compound exhibits bioactivity against specific targets.
Industry: The compound may be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.
Mécanisme D'action
The mechanism by which 4-(1-((4-Bromophenyl)imino)ethyl)-5-phenyl-2,3-furandione exerts its effects depends on its interaction with molecular targets. For example, if the compound is used in a biological context, it may bind to specific proteins or enzymes, altering their activity. The pathways involved could include inhibition of enzyme activity, modulation of receptor function, or interaction with nucleic acids.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 4-(1-((4-Bromophenyl)imino)ethyl)-5-phenyl-2,3-furandione include other furanone derivatives and imino compounds. Examples might include:
- 4-(1-((4-Chlorophenyl)imino)ethyl)-5-phenyl-2,3-furandione
- 4-(1-((4-Methylphenyl)imino)ethyl)-5-phenyl-2,3-furandione
Uniqueness
What sets this compound apart is the presence of the bromophenyl group, which can significantly influence its reactivity and interactions with other molecules. This makes it a valuable compound for studying the effects of halogen substitution in organic chemistry and for exploring new applications in various scientific fields.
Propriétés
Numéro CAS |
88556-41-6 |
|---|---|
Formule moléculaire |
C18H12BrNO3 |
Poids moléculaire |
370.2 g/mol |
Nom IUPAC |
4-[N-(4-bromophenyl)-C-methylcarbonimidoyl]-5-phenylfuran-2,3-dione |
InChI |
InChI=1S/C18H12BrNO3/c1-11(20-14-9-7-13(19)8-10-14)15-16(21)18(22)23-17(15)12-5-3-2-4-6-12/h2-10H,1H3 |
Clé InChI |
OURORMXXJJVFSB-UHFFFAOYSA-N |
SMILES canonique |
CC(=NC1=CC=C(C=C1)Br)C2=C(OC(=O)C2=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


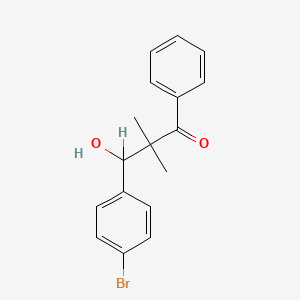
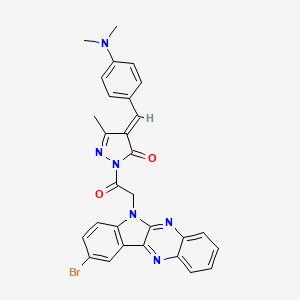
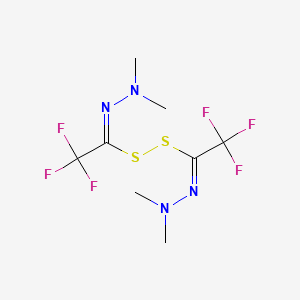
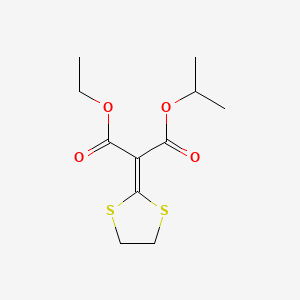
![barium(2+);5-oxo-1-(4-sulfonatophenyl)-4-[(4-sulfonatophenyl)diazenyl]-4H-pyrazole-3-carboxylate](/img/structure/B15184771.png)
